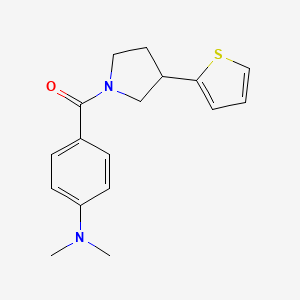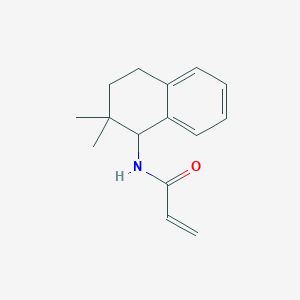
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide, also known as DPN or Diarylpropionitrile, is a chemical compound that belongs to a class of compounds called selective estrogen receptor modulators (SERMs). It is used in scientific research applications to study the effects of estrogen on various physiological and biochemical processes.
作用机制
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide binds to the estrogen receptor and selectively activates or inhibits its activity. It has a higher affinity for the estrogen receptor beta (ERβ) than the estrogen receptor alpha (ERα). When N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide binds to ERβ, it activates the receptor and promotes the transcription of genes that are involved in various physiological and biochemical processes. When N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide binds to ERα, it inhibits the receptor and prevents the transcription of genes that are involved in various physiological and biochemical processes.
Biochemical and Physiological Effects
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects, anti-inflammatory effects, and anti-cancer effects. It has also been shown to improve bone density and prevent bone loss in animal models of osteoporosis.
实验室实验的优点和局限性
One advantage of using N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide in lab experiments is that it is a selective estrogen receptor modulator that allows researchers to study the effects of estrogen on specific tissues or organs without affecting other tissues or organs that are not of interest. One limitation of using N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide in lab experiments is that it has a higher affinity for ERβ than ERα, which may limit its usefulness in studying the effects of estrogen on tissues or organs that predominantly express ERα.
未来方向
There are many future directions for the use of N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide in scientific research. One future direction is to study the effects of N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide on the immune system and its potential use as an immunomodulator. Another future direction is to study the effects of N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide on the cardiovascular system and its potential use as a cardioprotective agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide and its potential use in the treatment of various diseases and conditions.
Conclusion
In conclusion, N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide is a selective estrogen receptor modulator that is used in scientific research applications to study the effects of estrogen on various physiological and biochemical processes. Its synthesis method involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 3-(4-bromophenyl)propionitrile in the presence of a base such as potassium carbonate. N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide has a higher affinity for ERβ than ERα and has been shown to have a variety of biochemical and physiological effects. While it has advantages and limitations for lab experiments, there are many future directions for its use in scientific research.
合成方法
The synthesis of N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 3-(4-bromophenyl)propionitrile in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium hydride and propargyl bromide to yield N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide. The purity of the compound can be improved through recrystallization from ethanol.
科学研究应用
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide is used in scientific research applications to study the effects of estrogen on various physiological and biochemical processes. It is a selective estrogen receptor modulator that binds to the estrogen receptor and selectively activates or inhibits its activity. This allows researchers to study the effects of estrogen on specific tissues or organs without affecting other tissues or organs that are not of interest.
属性
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-13(17)16-14-12-8-6-5-7-11(12)9-10-15(14,2)3/h4-8,14H,1,9-10H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRVQJFLRGVERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2913015.png)
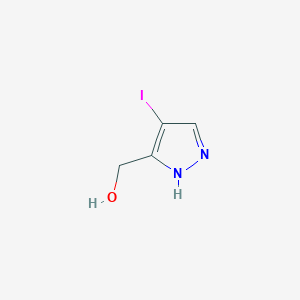
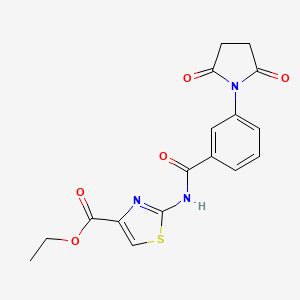
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2913019.png)
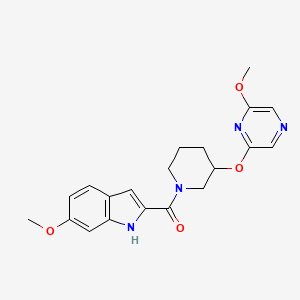

![2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride](/img/structure/B2913023.png)

![N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2913026.png)

![3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2913035.png)
